molecular formula C16H15NO2S B2812864 N-Dibenzofuran-3-yl-2-ethylsulfanylacetamide CAS No. 2241140-85-0

N-Dibenzofuran-3-yl-2-ethylsulfanylacetamide

Cat. No. B2812864
CAS RN: 2241140-85-0
M. Wt: 285.36
InChI Key: MAZBWTKMHZHCQF-UHFFFAOYSA-N
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Description

N-Dibenzofuran-3-yl-2-ethylsulfanylacetamide is a heterocyclic organic compound with a complex structure. It belongs to the class of benzofurans, which are aromatic compounds containing two benzene rings fused to a central furan ring. The compound’s chemical formula is C₁₂H₈O , and it exists as a volatile white crystalline powder. It is obtained from coal tar, where it constitutes approximately 1% of the tar’s components .


Synthesis Analysis

  • Palladium-Catalyzed Cyclization : Intramolecular cyclization of ortho-diazonium salts of diaryl ethers using palladium acetate as a catalyst in refluxing ethanol. This method provides access to dibenzofurans .
  • Pd/C-Catalyzed Route : Reusable Pd/C catalyzes the synthesis of dibenzofurans from o-iododiaryl ethers under ligand-free conditions. The one-pot reaction involves sequential iodination and O-arylation of phenol .
  • Cu-Catalyzed Ullmann Coupling : Silylaryl triflates react with o-iodoanilines or o-iodophenols in the presence of CsF, followed by cyclization using a Pd catalyst. This method yields carbazoles and dibenzofurans .

Molecular Structure Analysis

The molecular structure of N-Dibenzofuran-3-yl-2-ethylsulfanylacetamide consists of a dibenzofuran core with an additional ethylsulfanylacetamide substituent. The benzene rings are fused to the central furan ring, and all carbon atoms are bonded to hydrogen atoms. The compound’s molar mass is approximately 168.19 g/mol .


Chemical Reactions Analysis

Dibenzofuran exhibits electrophilic reactions, including halogenation and Friedel-Crafts reactions. For instance, it reacts with butyl lithium to undergo di lithiation. Additionally, it serves as a precursor to the drug furobufen through a Friedel-Crafts reaction with succinic anhydride .

Scientific Research Applications

Dibenzofuran Derivatives in Organic Electronics

Dibenzofuran and its derivatives are recognized for their high triplet energy, making them suitable core structures for organic materials in phosphorescent organic light-emitting diodes (PHOLEDs). Their electron-withdrawing properties, owing to the oxygen linkage, make them core structures in electron-transport materials. Modifications at various positions of dibenzofuran have led to derivatives with varied properties suitable for use in PHOLEDs, affecting material characteristics and device performance, including lowering driving voltage and achieving high quantum efficiency (Lee, Seo, Gong, & Lee, 2013).

Antibacterial Properties

Some dibenzofuran derivatives, specifically those tethered with thiazolyl-1,2,3-triazolyl acetamides, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives showed promising activity with minimal inhibitory concentrations (MICs) indicating potent antibacterial properties. This suggests that specific structural configurations of dibenzofuran derivatives could be explored for antibacterial applications (Surineni, Yogeeswari, Sriram, & Kantevari, 2016).

Molecular Recognition and Adsorption

Innovative molecularly imprinted membranes utilizing dibenzofuran as a template have shown potential in selective binding and recognition. These membranes, developed using polysulfone, demonstrated high retention and recognition capabilities for dibenzofuran, attributed to charge transfer complexation between the dibenzofuran (donor) and the phenyl-sulfone group (acceptor) of polysulfone. Such membranes could be valuable in environmental cleanup and selective adsorption processes (Kobayashi, Reddy, Ohta, Abe, & Fujii, 2002).

Antitubercular Activity

A series of dibenzofuran tethered to thiazolyl-1,2,3-triazolyl acetamides, designed by integrating pharmacophoric fragments known for antitubercular activity, was synthesized and showed promising results against Mycobacterium tuberculosis. The structural combination of dibenzofuran, 2-aminothiazole, and triazoles in these compounds highlights the potential of dibenzofuran derivatives in developing antitubercular agents (Surineni et al., 2016).

Synthesis and Applications in Organic Chemistry

Dibenzofurans have been utilized in various synthetic routes to create materials with potential applications in electronics, pharmaceuticals, and as intermediates in organic synthesis. Their properties such as high triplet energy and the ability to participate in charge transfer interactions make them versatile building blocks in organic chemistry and materials science (Vecchi, Padmaperuma, Qiao, Sapochak, & Burrows, 2006; Kobayashi et al., 2002).

Mechanism of Action

Albendazole, a benzimidazole anthelmintic structurally related to mebendazole, shares similarities with dibenzofuran. Albendazole’s principal mode of action involves inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules. Similarly, dibenzofuran may cause degenerative alterations in the tegument and intestinal cells of parasites by diminishing energy production, ultimately immobilizing and killing the parasite. Dibenzofuran binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization .

properties

IUPAC Name

N-dibenzofuran-3-yl-2-ethylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-20-10-16(18)17-11-7-8-13-12-5-3-4-6-14(12)19-15(13)9-11/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZBWTKMHZHCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dibenzofuran-3-yl-2-ethylsulfanylacetamide

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